2-[[6-Amino-3-(phenylmethyl)-3H-purin-8-yl]thio]acetic Acid 2-[[6-Amino-3-(phenylmethyl)-3H-purin-8-yl]thio]acetic Acid
Brand Name: Vulcanchem
CAS No.: 708218-22-8
VCID: VC20836692
InChI: InChI=1S/C14H13N5O2S/c15-12-11-13(18-14(17-11)22-7-10(20)21)19(8-16-12)6-9-4-2-1-3-5-9/h1-5,8,15H,6-7H2,(H,17,18)(H,20,21)
SMILES: C1=CC=C(C=C1)CN2C=NC(=N)C3=C2N=C(N3)SCC(=O)O
Molecular Formula: C14H13N5O2S
Molecular Weight: 315.35 g/mol

2-[[6-Amino-3-(phenylmethyl)-3H-purin-8-yl]thio]acetic Acid

CAS No.: 708218-22-8

Cat. No.: VC20836692

Molecular Formula: C14H13N5O2S

Molecular Weight: 315.35 g/mol

* For research use only. Not for human or veterinary use.

2-[[6-Amino-3-(phenylmethyl)-3H-purin-8-yl]thio]acetic Acid - 708218-22-8

Specification

CAS No. 708218-22-8
Molecular Formula C14H13N5O2S
Molecular Weight 315.35 g/mol
IUPAC Name 2-[(3-benzyl-6-imino-7H-purin-8-yl)sulfanyl]acetic acid
Standard InChI InChI=1S/C14H13N5O2S/c15-12-11-13(18-14(17-11)22-7-10(20)21)19(8-16-12)6-9-4-2-1-3-5-9/h1-5,8,15H,6-7H2,(H,17,18)(H,20,21)
Standard InChI Key SAQKWFACCBDYQA-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C=C1)CN2C=NC(=C3C2=NC(=N3)SCC(=O)O)N
SMILES C1=CC=C(C=C1)CN2C=NC(=N)C3=C2N=C(N3)SCC(=O)O
Canonical SMILES C1=CC=C(C=C1)CN2C=NC(=C3C2=NC(=N3)SCC(=O)O)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator